ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazole derivative using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ethyl 2-(4-carboxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.
Reduction: Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate.
Substitution: Ethyl 2-(4-aminophenyl)-4-methyl-1H-imidazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate: Lacks the halogen substituent, which can lead to different chemical and biological properties
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
SYRXOWSGFMSGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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